2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an indole structure. The indole moiety is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The exact pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: This compound shares the bromophenyl group but has a thiazole ring instead of an indole ring.
4-Bromophenylacetic acid: This compound has a similar bromophenyl group but is an acetic acid derivative.
Uniqueness
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine is unique due to its indole structure, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
52018-90-3 |
---|---|
Molecular Formula |
C17H17BrN2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine |
InChI |
InChI=1S/C17H17BrN2/c1-11(19)10-15-14-4-2-3-5-16(14)20-17(15)12-6-8-13(18)9-7-12/h2-9,11,20H,10,19H2,1H3 |
InChI Key |
PSNDBTLHKBNKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.